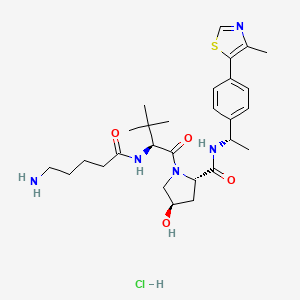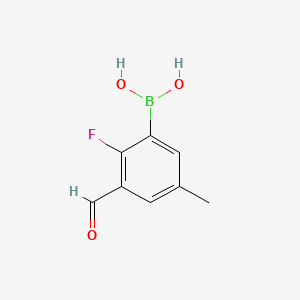
(2-Fluoro-3-formyl-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-formyl-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro, formyl, and methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkene or alkyne precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a borane reagent and a catalyst to facilitate the addition of the boron moiety to the precursor molecule .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-3-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide can yield a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-formyl-5-methylphenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Fluoro-3-formyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the fluoro and methyl substituents.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
2-Formylphenylboronic acid: Similar structure but lacks the fluoro and methyl substituents.
Uniqueness
(2-Fluoro-3-formyl-5-methylphenyl)boronic acid is unique due to the presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C8H8BFO3 |
|---|---|
Molekulargewicht |
181.96 g/mol |
IUPAC-Name |
(2-fluoro-3-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4,12-13H,1H3 |
InChI-Schlüssel |
IPBRPSTWCIHQGO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1F)C=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



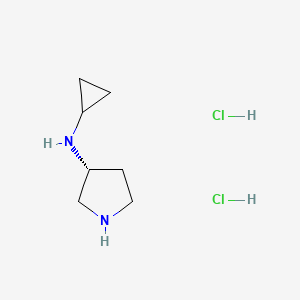

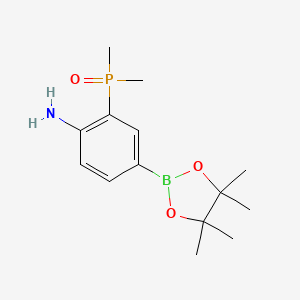

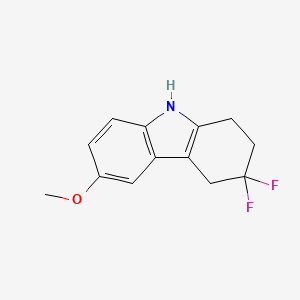
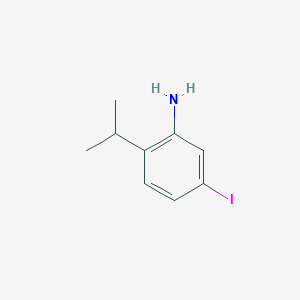

![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
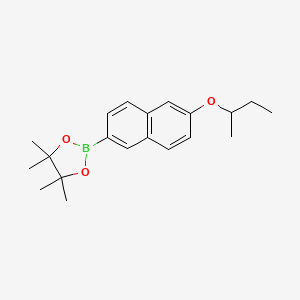
![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)
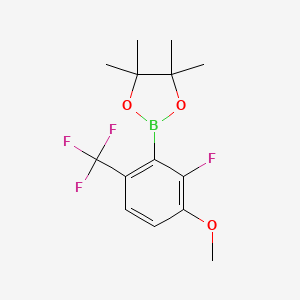
![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
